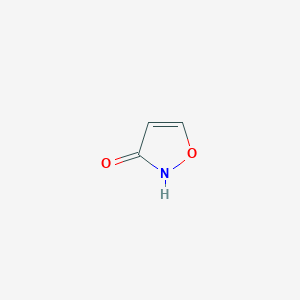

1,2-Oxazol-3-OL

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSTELFLYZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5777-20-8 | |

| Record name | 1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Oxazol 3 Ol and Its Derivatives

Contemporary Approaches to 1,2-Oxazol-3-OL (B140934) Scaffold Construction

The synthesis of the 1,2-oxazole ring, a key structural motif in many biologically active compounds, has been the subject of extensive research. Modern synthetic chemistry offers a variety of powerful methods for its construction, enabling precise control over substitution patterns and molecular complexity.

Cyclization Reactions Leading to the 1,2-Oxazole Ring Formation

The foundational strategies for constructing the 1,2-oxazole (isoxazole) ring system have been well-established and continue to be refined. The two principal pathways involve either forming the ring from acyclic precursors through condensation or via cycloaddition reactions. nih.govbeilstein-journals.org

One of the most common methods is the reaction of a molecule containing a three-carbon chain with hydroxylamine (B1172632) or its salts. nih.govbeilstein-journals.org Typically, α,β-unsaturated ketones or 1,3-diketones are used as the three-carbon component. nih.govnanobioletters.com The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the 1,2-oxazole ring.

Another fundamental approach is the 1,3-dipolar cycloaddition between nitrile oxides and alkenes or alkynes. nih.govbeilstein-journals.org This [3+2] cycloaddition is a powerful and versatile method for creating the five-membered heterocyclic ring in a single step with high efficiency. nanobioletters.com

These primary methods are summarized in the table below.

| Method | Reactants | Brief Description |

| Condensation/Cyclization | 1,3-Diketone + Hydroxylamine | Reaction proceeds via an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the 1,2-oxazole ring. nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene/Alkyne | A [3+2] cycloaddition reaction that directly forms the 1,2-oxazole ring from the two components. beilstein-journals.org |

Regioselective Synthesis Strategies for Substituted 1,2-Oxazol-3-OLs

Controlling the position of substituents (regioselectivity) on the 1,2-oxazole ring is critical for tuning the properties of the final molecule. Several strategies have been developed to achieve high regioselectivity.

A notable procedure for preparing regioisomeric 1,2-oxazole derivatives starts with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to create a β-enamino ketoester. nih.govbeilstein-journals.org The subsequent reaction of this intermediate with hydroxylamine can lead to two different isomeric 1,2-oxazoles. nih.govresearchgate.net The reaction pathway, and thus the final regioisomer, is determined by which carbonyl group of the enone moiety is attacked by the hydroxylamine. nih.govresearchgate.net For instance, nucleophilic attack by the oxygen of hydroxylamine on the β-position of the enaminone leads to one series of products, while attack at the carbonyl carbon can lead to the isomeric product. nih.govresearchgate.net Factors such as reaction temperature and pH have been identified as key determinants of regioselectivity in the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. organic-chemistry.org

Tandem Cycloisomerization/Hydroxyalkylation Protocols for 1,2-Oxazol-3-OLs

Tandem reactions, where multiple bond-forming events occur in a single operational step, offer an efficient and atom-economical approach to complex molecules. A recently developed method for synthesizing oxazoles containing a CF₃-substituted alcohol unit utilizes a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.comnih.gov This process is catalyzed by Zinc triflate (Zn(OTf)₂), which acts as a Lewis acid. mdpi.comnih.gov

The proposed mechanism suggests that Zn(OTf)₂ first activates the alkyne triple bond of the N-propargylamide. mdpi.comresearchgate.net This is followed by a regioselective 5-exo-dig intramolecular cyclization to form a key oxazoline (B21484) intermediate. mdpi.com This intermediate then undergoes a hydroxyalkylation reaction with the trifluoropyruvate to yield the final product. mdpi.comnih.gov This protocol is operationally simple and demonstrates broad substrate scope and high functional group tolerance. nih.govresearchgate.net

Metal-Catalyzed and Organocatalytic Approaches in this compound Synthesis

The use of metal catalysts has revolutionized the synthesis of heterocyclic compounds, including 1,2-oxazoles, by enabling reactions under milder conditions and with greater control.

Copper catalysis is particularly effective in the synthesis of isoxazoles. One prominent method involves the copper-catalyzed [3+2] cycloaddition of alkynes with nitrile oxides that are generated in situ. organic-chemistry.org This approach provides 3,5-disubstituted isoxazoles in a highly regioselective manner in a single step. organic-chemistry.org Copper(I) acetylides have been shown to react readily with nitrile oxides to form 3,4-disubstituted isoxazoles. organic-chemistry.org

Another copper-catalyzed route is the oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to give various 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, an oxidation of propargylamines to oximes, followed by a CuCl-mediated intramolecular cyclization, provides a versatile synthesis of isoxazoles with wide functional group compatibility. organic-chemistry.org

Summary of Copper-Catalyzed Methods

| Method | Reactants | Catalyst | Product |

|---|---|---|---|

| [3+2] Cycloaddition | Alkynes + Nitrile Oxides | Copper(I) | 3,4- or 3,5-Disubstituted Isoxazoles organic-chemistry.org |

| Oxidative Cyclization | Enamides | Copper(II) | 2,5-Disubstituted Oxazoles organic-chemistry.org |

| Intramolecular Cyclization | Propargylamine-derived Oximes | CuCl | Substituted Isoxazoles organic-chemistry.org |

Palladium catalysts are renowned for their ability to mediate a wide array of cross-coupling and cyclization reactions. In the context of oxazole (B20620) synthesis, a reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst provides 2,5-disubstituted oxazoles. organic-chemistry.org This transformation is believed to occur through a palladium-catalyzed coupling step which is then followed by an in-situ cyclization. organic-chemistry.org Palladium catalysts are also instrumental in the direct arylation of pre-formed oxazole rings, allowing for further functionalization at specific positions. organic-chemistry.org For instance, using task-specific phosphine (B1218219) ligands, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Zinc-Catalyzed and Iron-Catalyzed Cyclization Reactions

Recent advancements in catalysis have introduced milder and more efficient methods for constructing the oxazole ring using earth-abundant metals like zinc and iron. These catalysts offer alternatives to traditional, often harsher, synthetic conditions.

Zinc salts, particularly zinc iodide (ZnI₂) and zinc triflate (Zn(OTf)₂), have proven effective in mediating the cyclization of acetylenic amides and propargyl alcohols to form oxazole derivatives. organic-chemistry.org The reactions typically proceed under mild conditions, providing good to excellent yields of the desired heterocyclic products. organic-chemistry.org For instance, ZnI₂ and FeCl₃ can both mediate a direct and regiocontrolled synthesis of 2-oxazoles from acetylenic amides. organic-chemistry.org Similarly, Zn(OTf)₂ catalyzes the cyclization of propargyl alcohols with amides to furnish oxazoles. organic-chemistry.org These methods benefit from the Lewis acidity of the zinc catalyst, which activates the substrate towards intramolecular cyclization. An improved zinc-catalyzed Simmons-Smith reaction has been developed for cyclopropanation, highlighting zinc's utility in forming strained rings, though its primary application in this context is for oxazole synthesis. organic-chemistry.org

Iron catalysis, while less commonly cited for direct this compound synthesis, is instrumental in related cyclization reactions that produce oxygen-containing heterocycles. Iron(III) chloride (FeCl₃), for example, is used alongside ZnI₂ in the cyclization of acetylenic amides. organic-chemistry.org Furthermore, iron catalysts such as Fe(acac)₃ have been employed in Prins-type cyclizations to create various oxa- and azacycles, demonstrating their capacity to facilitate C-O bond formation in a heterocyclic context. researchgate.net Iron-catalyzed three-component reactions, such as the 1,2-azidoalkylation of conjugated dienes, showcase the metal's ability to orchestrate complex transformations involving the formation of new C-C and C-N bonds, which are foundational steps in many heterocyclic syntheses. nih.govrsc.org

The table below summarizes representative metal-catalyzed cyclization reactions for oxazole synthesis.

| Catalyst | Substrate Type | Product Type | Key Features |

| ZnI₂ / FeCl₃ | Acetylenic Amides | 2-Oxazoles | Direct, regiocontrolled synthesis under mild conditions. organic-chemistry.org |

| Zn(OTf)₂ | Propargyl Alcohols & Amides | Oxazoles | Effective cyclization without harsh additives. organic-chemistry.org |

| Fe(acac)₃ | Homoallyl Alcohols/Amines | Oxa- and Azacycles | Catalytic Prins cyclization; forms C-C and C-X bonds. researchgate.net |

Organocatalytic Asymmetric Synthesis of this compound Derivatives

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, avoiding the use of metal catalysts. These methods employ small, chiral organic molecules to induce stereoselectivity. While direct organocatalytic asymmetric synthesis of this compound is not extensively documented, methods for closely related oxazoline and oxazolidine (B1195125) derivatives are well-established and provide a framework for potential adaptation. researchgate.netresearchgate.net

The synthesis of optically active oxazoline derivatives has been achieved through copper-catalyzed asymmetric desymmetrization of 1,3-diols, a process that establishes a chiral center with high enantioselectivity. researchgate.net Similarly, organocatalytic approaches have been successfully applied to the synthesis of highly substituted chiral spiro[pyrrolidin-3,2′-oxindoles] and 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives, demonstrating the power of organocatalysis in constructing complex, stereochemically rich scaffolds in a single operation. rsc.orgmdpi.com These cascade reactions can create multiple stereogenic centers with good control. rsc.org The asymmetric synthesis of 1,3-oxazolidine derivatives via multi-component reactions involving chiral ligands and catalysts like Ti(O-i-Pr)₄ has also been reported, achieving good to high enantiomeric excess (ee). mdpi.com

These examples underscore the potential of using chiral organocatalysts, such as proline derivatives or cinchona alkaloids, to control the stereochemical outcome of cyclization reactions that could lead to chiral this compound derivatives.

One-Pot Synthesis Strategies

One-pot syntheses, which involve multiple sequential reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of oxazole and its derivatives. organic-chemistry.org

A notable example is the amidation-coupling-cycloisomerization (ACCI) sequence, a three-component, one-pot approach for synthesizing substituted oxazol-5-ylethanones. organic-chemistry.org This process begins with the amidation of propargylamine, followed by a cross-coupling reaction and a final cycloisomerization step to yield the oxazole product. organic-chemistry.org Another efficient one-pot method involves the reaction of carboxylic acids with 2-haloethylammonium salts, facilitated by a coupling agent like DMT-MM, to produce 2-oxazolines. nih.gov For 1,3,4-oxadiazoles, a related class of heterocycles, one-pot methods include the reaction of benzohydrazides with acyl chlorides followed by cyclodehydration. researchgate.net A facile one-pot procedure for preparing 2-oxazolidinones from 1,2-azido alcohols using triphenylphosphine (B44618) and carbon dioxide has also been reported.

These strategies highlight a clear trend towards developing more streamlined and environmentally benign synthetic routes to oxazole-containing structures.

| Strategy | Reactants | Product | Key Features |

| ACCI Sequence | Propargylamine, Acid Chloride (x2) | Substituted oxazol-5-ylethanones | Diversity-oriented, three-component synthesis. organic-chemistry.org |

| DMT-MM Coupling | Carboxylic Acid, 2-Haloethylammonium Salt | 2-Oxazolines | Simple method using a modern coupling agent. nih.gov |

| Ph₃P/CO₂ Cyclization | 1,2-Azido Alcohol | 2-Oxazolidinones | Mild conditions, avoids base catalysts. |

Derivatization and Functionalization Strategies for this compound

Once the oxazole core is synthesized, its chemical utility can be expanded through various derivatization and functionalization reactions. These reactions allow for the introduction of diverse substituents and the modification of the ring's electronic and steric properties.

Substitution Reactions on the Oxazole Ring

The oxazole ring exhibits distinct reactivity at its carbon positions (C2, C4, and C5). The hydrogen atoms show acidity in the order of C2 > C5 > C4, making the C2 position susceptible to deprotonation and subsequent reaction with electrophiles. tandfonline.com

Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position. tandfonline.comwikipedia.org The presence of an electron-donating group on the ring activates it towards electrophilic attack. tandfonline.com However, electrophilic substitutions are generally difficult unless the ring is activated. pharmaguideline.com

Nucleophilic Aromatic Substitution: Nucleophilic attack is favored at the C2 position, especially if a good leaving group (e.g., a halogen) is present. tandfonline.comwikipedia.orgcutm.ac.in The substitution of halogens from the oxazole ring follows a reactivity order of C2 >> C4 > C5. tandfonline.com It is important to note that nucleophilic attack on an unsubstituted oxazole ring can often lead to ring cleavage rather than substitution. pharmaguideline.com

| Position | Reaction Type | Conditions / Notes |

| C2 | Nucleophilic Substitution | Requires a leaving group; most reactive site for this reaction. tandfonline.comwikipedia.org |

| C2 | Deprotonation / Lithiation | Most acidic proton; allows for functionalization with electrophiles. wikipedia.org |

| C5 | Electrophilic Substitution | Preferred site for electrophilic attack, especially with activating groups. tandfonline.comwikipedia.org |

| C4 | Substitution | Generally less reactive towards both nucleophilic and electrophilic substitution. tandfonline.compharmaguideline.com |

Oxidation and Reduction Reactions of this compound Derivatives

The oxazole ring shows moderate stability towards oxidation and reduction. slideshare.net The outcome of these reactions depends heavily on the reagents used and the substitution pattern of the ring.

Reduction: Oxazoles are relatively stable to many reducing agents. slideshare.net However, catalytic hydrogenation or reduction with strong reagents like a nickel-aluminum alloy can reduce the ring. tandfonline.com Often, reduction can lead to cleavage of the C-O bond, resulting in open-chain products rather than a saturated oxazolidine ring. pharmaguideline.com

Oxidation: The oxidation of oxazoles can also lead to ring-opened products. libretexts.orgsavemyexams.com For example, the oxidation of substituted oxazoles can yield products like imides and carboxylic acids. cutm.ac.in The formation of N-oxides is also possible with certain substituted oxazoles. pharmaguideline.com The susceptibility of the ring to both oxidative and reductive cleavage is a key chemical feature. tandfonline.compharmaguideline.com

Introduction of Trifluoromethyl and other Fluoro-Substituted Units

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, into heterocyclic structures is a major strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. mdpi.com

Several methods exist for synthesizing trifluoromethyl-substituted oxazoles. A transition-metal-free intramolecular cyclization of N-propargylic amides, prepared from fluorinated carboxylic acid anhydrides, directly yields oxazoles with a CF₃ (or other perfluoroalkyl) group at the C2 position. organic-chemistry.org This method provides a direct entry to these valuable compounds.

Alternatively, trifluoromethylated building blocks can be used. The 1,2-oxidative trifluoromethylation of olefins using reagents like Ag(O₂CCF₂SO₂F) produces α-trifluoromethyl ketones. nih.gov These ketones are versatile intermediates that can potentially be used in classical oxazole syntheses, such as the Robinson-Gabriel synthesis, to build the CF₃-substituted ring. General trifluoromethylating agents, such as Togni's reagent and Chen's reagent (methyl fluorosulfonyldifluoroacetate), are widely used for the copper-mediated trifluoromethylation of various organic substrates, and these protocols can be adapted for the functionalization of oxazole precursors or derivatives. thieme-connect.decas.cn

Formation of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched derivatives of this compound is a significant objective in medicinal chemistry, as the stereochemistry of a molecule is often crucial to its biological activity. Asymmetric synthesis, which favors the formation of one enantiomer over another, is employed to create these chiral molecules. slideshare.net Strategies to achieve this include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

A key approach involves the synthesis of specific GABA receptor agonists, such as the analogues of muscimol (B1676869). For instance, both (R)- and (S)-5-(1-Aminoethyl)-3-isoxazolol have been synthesized, demonstrating methods to introduce chirality at the C5 position of the 3-isoxazolol ring. researchgate.net Another significant chiral derivative is (S)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), a neuroexcitant whose enantioselective synthesis has been a subject of study. cdnsciencepub.com

Catalytic methods offer an efficient route to chirality. Palladium-catalyzed allylation has been explored for 3-hydroxyisoxazole systems, providing a pathway to chiral derivatives. cdnsciencepub.comcapes.gov.br Furthermore, the development of chiral ligands for metal catalysts is a widely used strategy in asymmetric synthesis. researchgate.netresearchgate.net For example, chiral bisoxazoline ligands are synthesized from chiral amino alcohols and can be used to induce enantioselectivity in a variety of chemical transformations. orgsyn.orgnih.gov While often used to catalyze reactions on other molecules, the principles can be applied to reactions that form or functionalize the this compound core. One-step multicomponent reactions have also been developed to create chiral oxazolinyl-zinc complexes, which serve as catalysts in asymmetric synthesis. nih.gov

The table below summarizes examples of synthetic approaches to chiral derivatives related to this compound.

Table 1: Synthetic Approaches for Chiral this compound Derivatives

| Derivative/Target | Synthetic Method | Key Features |

|---|---|---|

| (R)- and (S)-5-(1-Aminoethyl)-3-isoxazolol | Synthesis from chiral precursors | Synthesis of specific muscimol analogues with defined stereochemistry. researchgate.net |

| (S)-ATPA | Enantioselective synthesis | Production of a specific enantiomer of a potent neuroexcitant. cdnsciencepub.com |

| Allylated 3-hydroxyisoxazoles | Palladium-catalyzed allylation | Introduction of a functional group via a catalytic method that can be rendered asymmetric. capes.gov.br |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. core.ac.uk This involves developing methodologies that are safer, more efficient, and use less hazardous materials. Key strategies include the use of eco-friendly solvents, alternative energy sources, and catalysts that are renewable or can be easily recycled. mdpi.com

Solvents and Catalysts: A major focus of green synthesis is replacing hazardous organic solvents. Water is an ideal green solvent, and several one-pot, three-component syntheses of isoxazole (B147169) derivatives have been developed in aqueous media. researchgate.net Other environmentally benign alternatives include deep eutectic solvents (DES) and ionic liquids (IL), which are non-volatile and can often be recycled. nih.gov For example, a one-pot synthesis of 3,5-disubstituted isoxazoles uses a choline (B1196258) chloride:urea-based DES. nih.gov Catalysis has also seen green innovations, with the use of inexpensive and eco-friendly catalysts like iron(III) nitrate (B79036) or catalysts derived from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), for the synthesis of isoxazole-5(4H)-ones in glycerol. nih.govorganic-chemistry.org

Energy and Efficiency: Alternative energy sources are employed to reduce reaction times and energy consumption. Ultrasound radiation has been used for the catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles, offering benefits such as mild conditions and high yields. nih.gov Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times compared to conventional heating. researchgate.netnih.gov

Process intensification through technologies like photoflow chemistry represents another advancement. The synthesis of methyl 3-hydroxyisoxazole-5-carboxylate, a key intermediate, has been achieved using a photoflow bromination of dimethyl fumarate (B1241708), allowing for a safer and more scalable process. acs.orgresearchgate.netdoi.org

Atom Economy and Waste Reduction: A core principle of green chemistry is maximizing atom economy—the conversion of starting materials into the final product. Traditional synthesis of 3-isoxazolols from β-keto esters can produce significant amounts of the undesired 5-isoxazolone isomer as a byproduct. acs.org Controlling the reaction pH at approximately 10 has been shown to suppress the formation of this byproduct, thus increasing the yield of the desired this compound and reducing waste. cdnsciencepub.com A different strategy involves a novel route using N,O-diBoc-protected β-keto hydroxamic acids, which cyclize to the 5-substituted 3-isoxazolols without forming the isomeric byproduct. acs.org

The following table compares traditional and green synthetic approaches for isoxazole derivatives.

Table 2: Comparison of Traditional vs. Green Synthetic Methods for Isoxazole Derivatives

| Feature | Traditional Method | Green Method | Example Reference(s) |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Dichloromethane) | Water, Deep Eutectic Solvents (DES), Ionic Liquids (IL), Glycerol | orgsyn.orgresearchgate.netnih.govnih.gov |

| Catalyst | Stoichiometric bases/acids, heavy metals | Recyclable catalysts, agro-waste catalysts (WEOFPA), Iron(III) nitrate | nih.govnih.govorganic-chemistry.org |

| Energy | Conventional heating (oil bath) | Ultrasound, Microwave irradiation, Photoflow | researchgate.netnih.govacs.org |

| Byproducts | Often produces isomeric byproducts (e.g., 5-isoxazolones) | Optimized conditions (e.g., pH control) or novel routes minimize byproducts | cdnsciencepub.comacs.org |

| Efficiency | Longer reaction times, multi-step processes | Shorter reaction times, one-pot multicomponent reactions | nih.govnih.gov |

Mechanistic Investigations of Reactions Involving 1,2 Oxazol 3 Ol

Reaction Pathways and Intermediates

The reactivity of 1,2-oxazol-3-ol (B140934) is significantly influenced by its tautomeric equilibrium with isoxazolin-3-one. Quantum-chemical calculations have shown that the 3-hydroxy tautomer is generally the more stable form and is preferentially present in solution. taylorandfrancis.comresearchgate.net This equilibrium is a critical consideration in its reaction pathways.

One of the primary pathways for the formation of the this compound core involves the cyclization of β-keto esters with hydroxylamine (B1172632). youtube.comresearchgate.net This reaction can proceed through different routes, potentially leading to the formation of a regioisomeric byproduct, isoxazolin-5-one. researchgate.net The reaction mechanism is sensitive to pH, which can direct the nucleophilic attack of hydroxylamine. youtube.com

In the context of photochemical reactions, isoxazoles can undergo isomerization to oxazoles. This transformation is proposed to proceed through intermediates such as a vinylnitrene diradical, which can then rearrange to a 2H-azirine. The 2H-azirine intermediate can subsequently cleave to form a nitrile ylide, which then cyclizes to the corresponding oxazole (B20620).

Furthermore, reactions involving the functionalization of the this compound ring can proceed through various intermediates. Electrophilic attack can occur at the C4 position, while nucleophilic attack is possible at the C5 position. organic-chemistry.org Ring-opening reactions can also occur under specific conditions, leading to acyclic intermediates that can be utilized in further synthetic transformations. organic-chemistry.org

Quantum-Chemical Mechanistic Analysis of 1,2-Oxazole Formation and Reactivity

Quantum-chemical calculations have become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds like this compound. These computational methods provide detailed insights into the electronic structure, stability of intermediates, and energy profiles of reaction pathways.

DFT Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been widely applied to study the formation and reactivity of oxazoles and isoxazoles. For this compound, DFT calculations have been instrumental in understanding its tautomeric equilibrium. Studies have shown that the enol form (3-hydroxyisoxazole) is slightly more stable than the keto form (isoxazolin-3-one), with a small energy difference, suggesting a dynamic equilibrium in solution. taylorandfrancis.com This finding is crucial for predicting its reactivity, as both tautomers may participate in different reaction pathways.

DFT studies have also been employed to investigate the mechanism of cycloaddition reactions that form the isoxazole (B147169) ring. For instance, in the reaction of nitrile oxides with alkenes, DFT calculations have helped to distinguish between concerted and stepwise radical-mediated pathways. youtube.com These studies analyze the energies of transition states and intermediates to determine the most favorable reaction route. youtube.com The electronic nature of substituted 1,2-oxazole derivatives has also been investigated using DFT to understand their stability and potential as ligands in metal complexes. jst.go.jp

Table 1: Theoretical Studies on Isoxazole Derivatives

| Compound/Reaction | Computational Method | Key Findings |

|---|---|---|

| 3-hydroxy-isoxazole tautomerism | Jaguar, Schrödinger suite | The enol form is 0.5 kcal/mol more stable than the keto tautomer in water. taylorandfrancis.com |

| 3-hydroxybenzo[d]isoxazole tautomers | DFT (B3LYP, CAM-B3LYP) | The keto form (M1) was found to have a higher HOMO energy, suggesting better inhibition efficiency than the enol form (M2). researchgate.net |

| (Z)-1-(benz[d]oxazol-2-yl)-3,3,3-trifluoroprop-1-en-2-ol | DFT (B3LYP/6-31G*/LANL2DZ) | Confirmed the diamagnetic nature and square planar geometry of its palladium complex. jst.go.jp |

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Calculations

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are pivotal in calculating reaction rate constants from the properties of the potential energy surface. While specific TST and RRKM calculations for this compound are not extensively documented, the principles are broadly applicable to its reactions. TST allows for the estimation of rate constants by examining the properties of the transition state structure.

RRKM theory is particularly useful for describing the kinetics of unimolecular reactions, where the rate can be pressure-dependent. academie-sciences.frmasterorganicchemistry.com For instance, in the thermal or photochemical rearrangements of isoxazole derivatives, RRKM theory can model the energy-dependent microscopic rate constants for the isomerization process, taking into account the distribution of energy among the vibrational modes of the molecule. academie-sciences.frmasterorganicchemistry.com The theory assumes that intramolecular vibrational energy redistribution is much faster than the reaction itself. mdpi.com

Regioselectivity and Stereoselectivity in this compound Reactions

Controlling regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis. In reactions involving this compound and its formation, these aspects are of paramount importance.

Regioselectivity: The synthesis of 1,2-oxazol-3-ols often faces challenges with regioselectivity. A prominent example is the Claisen isoxazole synthesis, where the condensation of a β-keto ester with hydroxylamine can yield either the desired 3-hydroxyisoxazole or the isomeric isoxazolin-5-one. youtube.comresearchgate.net The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH. youtube.com Careful control of pH during the work-up can favor the formation of one regioisomer over the other. youtube.com Similarly, in 1,3-dipolar cycloaddition reactions to form the isoxazole ring, the regioselectivity is a significant consideration, and computational studies have been used to predict the favored regioisomer. rsc.org

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. mdpi.comresearchgate.net In reactions involving derivatives of this compound, the creation of new stereocenters can be influenced by various factors. For instance, in the synthesis of substituted oxazolidinones from aziridine (B145994) precursors, the reaction can proceed with complete regio- and stereoselectivity. beilstein-journals.org The stereochemical outcome of such reactions can be rationalized by considering the reaction mechanism, such as an SN1 or SN2 pathway, and can be supported by computational studies. beilstein-journals.orgscribd.com While specific studies on the stereoselective reactions of this compound are limited, the principles of asymmetric synthesis, including the use of chiral auxiliaries, catalysts, or reagents, are applicable to control the stereochemistry of its derivatives.

Role of Catalysts and Reagents in Reaction Mechanism Control

Catalysts and reagents play a pivotal role in directing the course of chemical reactions, influencing reaction rates, and controlling selectivity.

In the synthesis of oxazoles and isoxazoles, various catalysts have been employed to enhance efficiency and control regioselectivity. For example, copper(I) has been used to catalyze the cycloaddition of nitrile oxides with terminal acetylenes, leading to 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org Gold and platinum catalysts have also been utilized in the synthesis of isoxazoles. organic-chemistry.org The choice of catalyst can significantly alter the reaction mechanism and, consequently, the product distribution.

Reagents also play a crucial role in controlling reaction outcomes. In the synthesis of this compound from β-keto esters, the pH of the reaction medium, controlled by the addition of acid or base, is a key factor in determining the regioselectivity. youtube.com In other reactions, such as the direct arylation of oxazoles, the choice of phosphine (B1218219) ligands for a palladium catalyst can switch the regioselectivity between the C-2 and C-5 positions. mdpi.com Furthermore, in iodine(III)-mediated reactions for oxazole synthesis, the combination of an oxidant like iodosobenzene (B1197198) with a Brønsted acid such as trifluoromethanesulfonic acid can significantly influence the reaction's efficiency and mildness. researchgate.net

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound (3-hydroxyisoxazole) |

| Isoxazolin-3-one |

| Isoxazolin-5-one |

| Vinylnitrene |

| 2H-azirine |

| Nitrile ylide |

| Oxazole |

| β-keto ester |

| Hydroxylamine |

| 3-hydroxybenzo[d]isoxazole |

| (Z)-1-(benz[d]oxazol-2-yl)-3,3,3-trifluoroprop-1-en-2-ol |

| Nitrile oxide |

| (E)-3,3,3-tribromo-1-nitroprop-1-ene |

| Iodosobenzene |

| Trifluoromethanesulfonic acid |

| Palladium |

| Copper |

| Gold |

| Platinum |

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,2 Oxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. longdom.orgmeasurlabs.com It provides insights into the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N). measurlabs.com

In ¹H NMR, the protons on the oxazole (B20620) ring would exhibit distinct signals. The chemical environment of each proton determines its resonance frequency. For example, in substituted oxazoles, the chemical shifts of ring protons are influenced by the electronic effects of the substituents. cdnsciencepub.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. cdnsciencepub.com The carbon atoms in the 1,2-oxazole ring resonate at characteristic chemical shifts. For the parent oxazole, the chemical shifts are reported as C(2): 150.5 ppm, C(4): 125.7 ppm, and C(5): 138.3 ppm. cdnsciencepub.com The presence of a hydroxyl group at the C-3 position in 1,2-oxazol-3-ol (B140934) would significantly influence the chemical shift of this carbon.

Table 1: Representative NMR Data for Substituted 1,2-Oxazole Structures This table contains representative data from related compounds to illustrate expected values.

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H (ring) | 5.0 - 8.5 | Highly dependent on substitution pattern and solvent. |

| ¹³C (C=N) | 150 - 165 | Corresponds to the C-3 carbon in the oxazole ring. |

| ¹³C (C-4) | 100 - 128 | Influenced by adjacent substituents. |

Note: Data is generalized from various sources on substituted oxazoles. Specific values for this compound will vary based on solvent and experimental conditions.

To overcome the limitations of 1D NMR and to unambiguously assign all signals, especially in complex derivatives, advanced 2D NMR experiments are employed. longdom.orgnumberanalytics.com These techniques correlate different nuclei within the molecule, providing a detailed connectivity map. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish the sequence of protons in a spin system. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached heteronuclei, most commonly ¹³C, allowing for the direct assignment of a proton's signal to its corresponding carbon. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons. numberanalytics.com

¹⁵N NMR Spectroscopy: For compounds containing nitrogen, such as the 1,2-oxazole ring, ¹⁵N NMR can provide invaluable information. Studies on related pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comresearchgate.netoxazole systems have utilized ¹H-¹⁵N HMBC experiments to great effect. mdpi.com These experiments correlate protons to nearby nitrogen atoms, which was instrumental in assigning the N-1 nitrogen of the oxazole ring, with chemical shifts observed in the range of δ -30.9 to -35.8 ppm. mdpi.com This technique is particularly powerful for distinguishing between isomers and understanding the electronic structure of the heterocyclic ring. mdpi.comresearchgate.net

¹H NMR and ¹³C NMR Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com This high precision enables the differentiation between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com For a derivative of this compound, HRMS would be used to confirm the calculated molecular formula by matching the experimentally measured exact mass. vulcanchem.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and non-volatile molecules. nih.govuni-rostock.de In ESI-MS, ions are transferred from a solution into the gas phase, allowing for their analysis by the mass spectrometer with minimal fragmentation. researchgate.net This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov For this compound, which is a polar molecule, ESI-MS would be the method of choice for obtaining its molecular weight. nih.govnih.gov The technique is highly sensitive and can be used for both qualitative and quantitative analysis. nih.gov Tandem mass spectrometry (MS/MS) can be performed on the ions generated by ESI to induce fragmentation and obtain structural information. nih.gov

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Information Obtained | Application for this compound |

|---|---|---|---|

| HRMS | Various (e.g., ESI) | Exact mass, elemental formula. bioanalysis-zone.com | Unambiguous confirmation of the molecular formula. |

| ESI-MS | Electrospray | Molecular weight of polar, non-volatile compounds. uni-rostock.de | Determination of the molecular ion peak with minimal fragmentation. |

| GC-MS | Electron Ionization (EI) | Molecular weight and fragmentation pattern for volatile compounds. thepharmajournal.com | Analysis of volatile derivatives of this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. thepharmajournal.com Due to the polarity and likely low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. restek.com

Common derivatization methods include silylation or acetylation, which replace the active hydrogen of the hydroxyl group with a less polar group like trimethylsilyl (B98337) (TMS) or an acetyl group. restek.com These derivatization strategies reduce the polarity and increase the volatility of the compound, making it amenable to GC separation. restek.com Once separated by the gas chromatograph, the derivative enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching. nist.gov For example, related compounds like 1-octen-3-ol (B46169) are frequently analyzed using GC-MS. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive analytical tool for identifying and quantifying metabolites of parent compounds in complex biological samples. acs.orgclinmedjournals.org This technique combines the separation capabilities of high-performance liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. acs.org For isoxazole-based compounds, HPLC-MS/MS methods have been developed to study their metabolic fate.

Research has focused on developing bioanalytical procedures for the determination of isoxazole (B147169) derivatives and their metabolites in biological fluids like blood or plasma. beilstein-journals.org For instance, a method was established for the isoxazole derivative 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), successfully quantifying it along with its N-hydroxy and N-acetyl metabolites in rat blood. beilstein-journals.org Similarly, a sensitive and selective LC-MS/MS method was developed for an isoxazole analog of curcumin (B1669340), allowing for its quantification in rat plasma and subsequent pharmacokinetic studies. researchgate.net

The general workflow involves sample extraction, often by protein precipitation, followed by chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. beilstein-journals.orgresearchgate.netdntb.gov.ua This mode monitors a specific precursor ion to product ion transition for the analyte and any metabolites. An analytical method for the herbicide isoxaflutole (B1672639) (IXF) and its metabolites, diketonitrile (DKN) and a benzoic acid derivative (BA), in soil and plants also utilized HPLC-MS/MS, demonstrating the versatility of the technique. lookchem.com

Table 1: HPLC-MS/MS Parameters for Isoxazole Metabolite Analysis

| Compound/Metabolite | Matrix | MS/MS Transition (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| TFISA | Rat Blood | Not Specified | Not Specified | beilstein-journals.org |

| N-hydroxy metabolite (of TFISA) | Rat Blood | Not Specified | Not Specified | beilstein-journals.org |

| N-acetyl metabolite (of TFISA) | Rat Blood | Not Specified | Not Specified | beilstein-journals.org |

| Isoxazole (Curcumin Analog) | Rat Plasma | 366.1 → 145.1 | Not Specified | researchgate.net |

| Isoxaflutole (IXF) | Soil, Plants | Not Specified | Negative Ion APCI | lookchem.com |

| Diketonitrile (DKN) | Soil, Plants | Not Specified | Negative Ion APCI | lookchem.com |

| Benzoic Acid (BA) metabolite | Soil, Plants | Not Specified | Negative Ion APCI | lookchem.com |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential techniques for identifying the functional groups present in a molecule. scifiniti.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint. For isoxazole derivatives, FTIR spectroscopy has been widely used to confirm their synthesis and structural features. americanelements.comresearchgate.net

The IR spectra of isoxazole compounds show characteristic absorption bands that confirm the presence of the heterocyclic ring and any substituents. Key peaks include those for C=N, N-O, and C-O stretching within the isoxazole ring. americanelements.comresearchgate.net For example, in one study, the synthesis of an isoxazole derivative was confirmed by the appearance of peaks at 1153 cm⁻¹ (N-O stretch), 1276 cm⁻¹ (C-N stretch), and 1068 cm⁻¹ (C-O stretch). researchgate.net Other common bands observed in substituted isoxazoles relate to aromatic C-H stretching, C=C bonds, and functional groups like -OH, -NH, and -OCH₃. americanelements.com The spectra of oxazole-(D₂O) complexes have also been recorded, providing insight into intermolecular interactions such as hydrogen bonding. dntb.gov.ua

Table 2: Characteristic IR Absorption Bands for Isoxazole Derivatives (cm⁻¹)

| Vibrational Assignment | Reported Frequency Range (cm⁻¹) | Source |

|---|---|---|

| O-H Stretching (in derivatives) | 3432 | americanelements.com |

| N-H Amide Stretching (in derivatives) | 3551 | americanelements.com |

| C=N Stretching (in ring) | 1636 | americanelements.com |

| N-O Stretching (in ring) | 1153, 1391-1405 | researchgate.netresearchgate.net |

| C-O Stretching (in ring) | 1026, 1068 | americanelements.comresearchgate.net |

| C-N Stretching (in ring) | 1276 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions between energy levels. bohrium.com This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectra of isoxazole and its derivatives have been studied to understand their electronic properties. mdpi.com

The parent isoxazole has available UV/Visible spectrum data in the NIST WebBook. researchgate.netdntb.gov.ua Studies on various isoxazole derivatives show absorption maxima that depend on the specific chromophoric system and substituents attached to the ring. For instance, some newly synthesized oxazole derivative dyes exhibit absorption in the visible region. mdpi.com A study of donor-π-acceptor chromophores containing an oxadiazole ring, a related heterocycle, showed broad absorption bands at longer wavelengths around 350-400 nm. Similarly, metal complexes derived from 3-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide (B165840) also display distinct absorption bands in their UV-Vis spectra.

Table 3: UV-Vis Absorption Maxima (λmax) for Isoxazole Derivatives

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Source |

|---|---|---|---|

| Oxazole Derivative Dyes | Ethanol, Chloroform, Acetonitrile (B52724) | Visible Region (specific λmax varies) | mdpi.com |

| Metal Complexes of a Sulfonamide Isoxazole Derivative | Not Specified | ~280, ~360, ~490 (ligand); shifts upon complexation | |

| Donor-π-Acceptor Oxadiazole Chromophores | Ethanol | ~350-400 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that complements IR spectroscopy. It relies on the inelastic scattering of monochromatic light. researchgate.net This method is valuable for the structural characterization of molecules, including heterocyclic compounds. Theoretical and experimental studies have been conducted on isoxazole derivatives to assign vibrational frequencies. For 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, FT-Raman spectra were recorded, and quantum chemical calculations were used to analyze the harmonic vibrational frequencies and bonding features. Raman spectroscopy has also been employed to study the inclusion of gases like methane (B114726) within isoxazole clathrate hydrates, where the technique can distinguish molecules in different hydrate (B1144303) cavities. beilstein-journals.org

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, enabling detection at very low concentrations. researchgate.net This makes SERS a promising tool for trace-level analysis. The application of SERS has been explored for various heterocyclic compounds, and its potential for detecting isoxazole derivatives is significant, particularly in pharmaceutical and biological analyses. researchgate.net

Table 4: Vibrational Analysis of an Isoxazole Derivative

| Technique | Compound | Key Findings | Source |

|---|---|---|---|

| FT-Raman & DFT | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | Vibrational frequencies calculated and compared with experimental spectra to analyze molecular structure and bonding. | |

| Raman Spectroscopy | Isoxazole Clathrate Hydrate | Used to observe CH₄ inclusion behaviors in the small and large cavities of the hydrate structure. | beilstein-journals.org |

| SERS | General Isoxazoles | Mentioned as a potential high-sensitivity detection method. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Low-temperature single-crystal X-ray structure determinations have been successfully performed on this compound (isoxazol-3-ol) and its 5-methyl derivative.

These studies revealed that in the solid state, isoxazol-3-ol molecules form dimers through hydrogen bonding. Specifically, a hydrogen bond forms between the hydroxyl group's oxygen atom O(3) and the ring's nitrogen atom N(2) of an adjacent molecule. This dimerization occurs around a center of inversion. The crystal packing is characterized by stacks of these heterocyclic ring dimers. The structural geometry of the O(3)−C(3)−N(2) fragment in isoxazol-3-ol shows a close resemblance to the O−C−O moiety of a carboxylic acid, for which it often serves as a bioisostere.

Table 5: Key Crystallographic Features of Isoxazol-3-ol

| Parameter | Description | Source |

|---|---|---|

| Molecular Arrangement | Forms hydrogen-bonded dimers in the solid state. | |

| Hydrogen Bonding | Occurs between the O(3)-H group and the N(2) atom of a neighboring molecule. | |

| Crystal Packing | Characterized by stacks of the heterocyclic ring dimers. | |

| O(3) to N(2) distance | Reported as 2.318–2.322 Å in the dimer. | |

| Bioisosteric Relevance | The O(3)-C(3)-N(2) fragment geometry is comparable to the carboxylic acid group. |

Chromatographic Techniques for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds in a mixture. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing isoxazole derivatives. Various HPLC methods have been developed and validated for the analysis of this compound derivatives in different contexts, from pharmaceutical formulations to biological samples.

These methods typically employ a C18 column and a mobile phase consisting of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic modifier (such as acetonitrile or methanol). researchgate.netlookchem.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. For example, a simple RP-HPLC method was designed for the quantification of muscimol (B1676869) (5-(aminomethyl)-isoxazol-3-ol) in fungal extracts. Another developed method was used for the bioanalytical quantification of an isoxazole analog in rat plasma, demonstrating the technique's utility in pharmacokinetic studies. researchgate.net The versatility of HPLC allows for its application in both analytical-scale quantification and preparative-scale purification of isoxazole compounds.

Table 6: Examples of HPLC Conditions for Isoxazole Derivative Analysis

| Analyte | Column | Mobile Phase | Detector | Source |

|---|---|---|---|---|

| Muscimol (5-(aminomethyl)-isoxazol-3-ol) | RP-HPLC (details not specified) | Aqueous/Organic | Not Specified | |

| Isoxazole (Curcumin Analog) | Waters Symmetry C18 (75 × 4.6 mm, 3.5 µm) | 0.1% Formic acid in water : Methanol (B129727) (20:80) | MS/MS | researchgate.net |

| Isoxaflutole | Luna C8(2) (30 × 2 mm, 3 µm) | Gradient of Water (w/ 1% formic acid) and Acetonitrile | MS/MS | lookchem.com |

| 4-(chloromethyl)-3,5-dimethyl-isoxazole | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | |

| Cis-(+/-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one | Astec (R,R) P-CAP-DP (25 cm x 4.6 mm, 5 µm) | Acetonitrile : Methanol (98:2) | UV (230 nm) |

Column Chromatography for Purification

Column chromatography is a fundamental and widely employed technique for the purification of this compound and its derivatives from crude reaction mixtures. bioanalysis-zone.com This separation method relies on the differential partitioning of the target compound between a stationary phase, typically a solid adsorbent packed into a column, and a liquid mobile phase that percolates through the column. khanacademy.orgextraktlab.com The separation is achieved based on the varying affinities of the components in the mixture for the stationary phase; compounds with a higher affinity move more slowly, while those with a lower affinity are eluted more quickly. khanacademy.orgbio-rad.com For isoxazole derivatives, flash column chromatography, which uses pressure to accelerate the solvent flow, is frequently utilized to enhance the speed and resolution of the separation. rsc.orgbiorxiv.org

The selection of the stationary and mobile phases is critical for achieving effective purification.

Stationary Phase: The most predominantly used stationary phase for the purification of this compound derivatives is silica (B1680970) gel. rsc.orggoogle.comgoogle.com.qaiucr.org Its polar nature makes it highly effective for separating compounds of varying polarity, which is characteristic of many synthetic pathways leading to substituted isoxazoles. khanacademy.org The slightly acidic nature of silica gel is generally compatible with the this compound core structure. In some specific cases, chemically modified silica or other adsorbents like alumina (B75360) may be used, but silica gel remains the standard choice in the majority of reported procedures. extraktlab.comgoogle.com

Mobile Phase Systems: The mobile phase, or eluent, is chosen to provide differential migration of the target compound and impurities. For the column chromatography of this compound derivatives on silica gel, the mobile phase typically consists of a non-polar solvent mixed with a more polar solvent. Common solvent systems involve mixtures of an alkane (like hexane, heptane, or petroleum ether) and ethyl acetate (B1210297). rsc.orggoogle.comgoogle.com.qamdpi.com

The polarity of the mobile phase is carefully tuned by adjusting the ratio of the solvents. Purification often begins with a lower polarity mobile phase and may progressively increase in polarity to elute the desired compound. This can be done in two ways:

Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. An example is the use of a 40% ethyl acetate/hexanes mixture to elute a complex derivative. google.com

Gradient Elution: The proportion of the more polar solvent is gradually increased during the separation process. This is a very common strategy, as it allows for the initial elution of non-polar impurities, followed by the elution of the product, and finally, the removal of highly polar impurities. Examples include gradients of 1% to 3% or 2% to 10% ethyl acetate in heptane. rsc.org Other systems, such as dichloromethane (B109758) (DCM) with methanol (MeOH) or diethyl ether (Et2O) with petroleum ether, have also been successfully applied. biorxiv.orgiucr.org

The following table summarizes various column chromatography conditions reported for the purification of this compound and its derivatives.

| Derivative/Compound Type | Stationary Phase | Mobile Phase (Eluent System) | Elution Mode | Citation |

|---|---|---|---|---|

| Substituted (diethoxymethyl)phenyl-oxazole | Silica Gel | Ethyl Acetate in Heptane | Gradient (1% to 3%) | rsc.org |

| Substituted (diethoxymethyl)phenyl-oxazole | Silica Gel | Ethyl Acetate in Heptane | Gradient (2% to 10%) | rsc.org |

| (3-chlorophenyl)(oxazol-5-yl)methanone | Silica Gel | Ethyl Acetate in Heptane | Gradient (5% to 20%) | rsc.org |

| Chiral Isoxazole Derivative | Silica Gel | Ethyl Acetate / Petroleum Ether | Gradient (1:19 to 1:6) | mdpi.com |

| (3S,5R)-tert-Butyl 5-((5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl) ... -4-(3-hydroxyisoxazole-5-carboxamido) ... | Silica Gel | Ethyl Acetate / Hexanes | Isocratic (40%) | google.com |

| 5-(4-hydroxyphenyl)-1,2-oxazol-3-ol derivative | Silica Gel | Ethyl Acetate / Hexane | Gradient (10:90 to 50:50) | google.com.qa |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Silica Gel | Petroleum Ether / Dichloromethane | Isocratic (50:50) | iucr.org |

| Methyl 3-methoxyisoxazole-5-carboxylate | Silica Gel | Petroleum Ether / Diethyl Ether | Isocratic (80:20) | iucr.org |

| 5-Cyclopropyl-3-hydroxyisoxazole derivative | Silica Gel | Toluene-Ethyl Acetate-Acetic Acid | Isocratic (24:75:1) |

Computational Chemistry and Modeling of 1,2 Oxazol 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.comacs.org It is a prominent tool for predicting molecular geometries, electronic properties, and reactivity. dergipark.org.tr For 1,2-Oxazol-3-OL (B140934), DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. ekb.eg The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. mdpi.com

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: dergipark.org.trmdpi.com

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com

The following table presents hypothetical DFT-calculated values for this compound, based on typical findings for similar heterocyclic compounds. mdpi.comresearchgate.net These values are essential for understanding its stability and reaction tendencies.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.25 | Relates to chemical reactivity and stability. |

| Chemical Potential | μ | -3.825 | Measures electron escaping tendency. |

| Chemical Hardness | η | 2.625 | Indicates resistance to charge transfer. |

| Electronegativity | χ | 3.825 | Measures electron-attracting power. |

| Electrophilicity Index | ω | 2.78 | Quantifies electron-accepting capacity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the fluctuations and conformational changes of molecules, which is critical for understanding their biological function and interactions. nih.gov For this compound, MD simulations can reveal its conformational landscape, preferred shapes, and dynamic behavior in different environments, such as in a solvent or near a biological target.

The process of an MD simulation typically involves several stages:

System Preparation: An initial structure of the molecule is placed in a simulation box, often solvated with water molecules and ions to mimic physiological conditions. eurekaselect.com

Energy Minimization: The system's energy is minimized to remove any unfavorable atomic clashes or overlaps. frontiersin.org

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent and molecule to relax into a stable state. This is often done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. eurekaselect.comfrontiersin.org

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. nih.gov

Analysis of the MD trajectory provides insights into the molecule's flexibility and stability. Key analytical metrics include:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (RoG): Indicates the compactness of the molecule over time. frontiersin.org

For a small molecule like this compound, MD simulations can explore its rotational isomers and the stability of different tautomeric forms (e.g., the keto-enol tautomerism of the hydroxyl group), providing a dynamic picture of its structural properties.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Inhibition Mechanisms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.combibliotekanauki.pl By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds and guide the design of more effective molecules. bibliotekanauki.plpensoft.net

For oxazole-containing compounds, which have shown a range of biological activities, QSAR studies can elucidate the structural requirements for a specific inhibitory mechanism. mdpi.compensoft.netnews-medical.net The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with measured biological activity (e.g., IC50 values) is assembled. mdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic properties. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with biological activity. acs.orgpensoft.net

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. numberanalytics.com

In a QSAR study on 1,2-oxazole inhibitors of a specific enzyme, certain descriptors might be found to be critical for activity. pensoft.net For instance, electronegativity and specific topological indices have been identified as influential descriptors for the activity of 1,2-oxazole scaffolds against certain biological targets. pensoft.net

The table below illustrates a hypothetical QSAR model for a series of 1,2-oxazole derivatives, showing the type of descriptors that could be correlated with inhibitory activity.

| Descriptor Type | Example Descriptor | Correlation with Activity | Interpretation |

|---|---|---|---|

| Electronic | Electronegativity (R6e+) | Positive | Higher electronegativity in certain regions enhances binding affinity. pensoft.net |

| Topological | Bond Information Content (BIC1) | Positive | Specific bond arrangements and molecular complexity are favorable for activity. pensoft.net |

| Lipophilicity | LogP (octanol/water partition coefficient) | Negative | Lower lipophilicity (higher hydrophilicity) may improve target engagement or solubility. ox.ac.uk |

| 3D Descriptor | Van der Waals Volume | Positive | Optimal molecular size and shape are required to fit into the binding pocket. pensoft.net |

These models help in understanding the structure-inhibition mechanism by highlighting which parts of the molecule, such as the oxazole (B20620) ring, hydroxyl group, or potential substituents, are involved in key interactions (e.g., hydrogen bonding, hydrophobic interactions) with the biological target. eurekaselect.com

In Silico Prediction of Biotransformation Pathways

In silico biotransformation prediction uses computational tools to forecast the metabolic fate of xenobiotics (foreign compounds) in the body. vulcanchem.com These tools help in the early stages of drug discovery by identifying potential metabolites, which may be active, inactive, or toxic. vulcanchem.com Software like BioTransformer or Meteor Nexus employs knowledge-based systems and machine learning algorithms to predict the products of Phase I and Phase II metabolism.

For this compound, in silico tools can predict its likely metabolic transformations:

Phase I Metabolism: These reactions introduce or expose functional groups and are often mediated by cytochrome P450 (CYP) enzymes. For this compound, predicted Phase I reactions could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the oxazole ring or any attached substituents.

Oxidation: N-oxidation of the nitrogen atom in the oxazole ring. tandfonline.com

Ring Cleavage: The imidazolinone ring, a related structure, has been predicted to undergo cleavage in some metabolic pathways. tandfonline.com

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion. Predicted Phase II reactions for this compound, particularly involving its hydroxyl group, include:

Glucuronidation: Conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfonate group.

The following table summarizes the most probable biotransformation pathways for this compound as predicted by in silico models.

| Metabolic Phase | Reaction Type | Enzyme Family (Typical) | Predicted Metabolite Structure |

|---|---|---|---|

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | This compound with an additional -OH group on the ring. |

| Phase I | N-Oxidation | Cytochrome P450 (CYP) | This compound with an N-oxide moiety. |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate at the 3-hydroxyl position. |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate at the 3-hydroxyl position. |

Retrosynthetic Analysis and AI-driven Synthetic Route Prediction for this compound

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from a target molecule to simpler, commercially available starting materials. This process involves breaking down the target molecule through a series of "disconnections," which are the reverse of known chemical reactions.

For this compound, a key disconnection would be of the oxazole ring itself. The formation of the isoxazole (B147169) ring can often be achieved through the cyclocondensation of a β-keto ester or a related precursor with hydroxylamine (B1172632).

A plausible retrosynthetic analysis for this compound:

Target Molecule: this compound.

Disconnection (C-O and C=N bonds): Reversing the cyclization reaction leads to a precursor like a β-ketoacetonitrile derivative or a propiolonitrile derivative. For instance, a key precursor could be cyanoacetaldehyde or a protected form.

Precursors: The synthesis could then be planned in the forward direction from these simpler starting materials. A common route to a related compound, 5-methylisoxazol-3-ol, involves the cyclocondensation of ethyl acetoacetate.

AI-Driven Synthetic Route Prediction: In recent years, Artificial Intelligence (AI) has revolutionized retrosynthesis. news-medical.net AI-powered platforms use deep learning and machine learning models trained on vast databases of chemical reactions to predict synthetic pathways. These tools can:

Automate Retrosynthetic Analysis: Propose multiple disconnection strategies and rank them based on feasibility and reaction yields. news-medical.net

Predict Reaction Outcomes: Forecast the products and potential byproducts of a given set of reactants and conditions.

Optimize Synthetic Routes: Suggest the most efficient pathways by considering factors like cost, number of steps, and environmental impact. news-medical.net

For this compound, an AI tool would analyze the structure and propose several synthetic routes by identifying reliable bond-forming reactions from its knowledge base. It might suggest a classical cyclocondensation route or novel pathways that a human chemist might not immediately consider, thereby accelerating the process of synthesis design. news-medical.net

Advanced Applications of 1,2 Oxazol 3 Ol in Chemical Synthesis and Materials Science

1,2-Oxazol-3-OL (B140934) as a Building Block in Complex Molecule Synthesis

The 1,2-oxazole ring is a privileged structure in medicinal chemistry and natural product synthesis. Its presence in a molecule can impart significant biological activity and provide a handle for further chemical transformations.

Role in Total Synthesis of Natural Products

The oxazole (B20620) motif is a key structural feature in a variety of marine natural products, many of which exhibit potent biological activities. The synthesis of these complex molecules often relies on the strategic incorporation of oxazole-containing building blocks.

One notable example is the family of hamigeran natural products, which are diterpenoids with diverse and remarkable biological activities, including antiviral and anticancer properties. nih.govacs.org The total synthesis of hamigeran M, which possesses an unusual oxazole fused with a central seven-membered ring, has been achieved. nih.govacs.org This synthesis highlights the utility of the oxazole functionality in facilitating key C-H functionalization reactions to construct the complex polycyclic skeleton. nih.govacs.org Specifically, an oxazole-directed C-H borylation-oxidation was a crucial late-stage step in the synthesis. researchgate.net

The phorboxazoles , another class of marine macrolides, are among the most potent cytostatic agents discovered, inhibiting tumor cell growth at nanomolar concentrations. williams.edu Their intricate structures feature two serine-derived oxazole moieties. nih.gov The total synthesis of phorboxazole A and B has been a significant challenge, with various strategies developed to construct the complex macrolide and its polycyclic side chain. williams.eduuv.esnih.gov These syntheses often involve the coupling of fragments containing pre-formed oxazole rings or the de novo formation of the oxazole ring at a late stage. williams.edunih.gov For instance, a convergent synthesis of phorboxazole A was accomplished by coupling three fragments, with the oxazole rings being formed through biomimetically inspired cyclodehydrations of serine-derived amides. nih.gov

Construction of Fused Heterocyclic Systems

The 1,2-oxazole ring serves as a versatile precursor for the construction of various fused heterocyclic systems. These fused systems are of great interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.

A practical method has been developed for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids . This one-pot process involves the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite, which acts as both a radical initiator and a source of the N-O fragment. msu.edu This methodology allows for the formation of new C-N, C-C, and C-O bonds in a single operation, providing access to a diverse range of fused quinazoline derivatives.

Furthermore, studies on the synthesis of fused isoxazoline (B3343090)/isoquinolinone hybrids have been reported. researchgate.net These syntheses demonstrate the utility of 1,3-dipolar cycloaddition reactions of nitrile oxides to construct the isoxazoline ring, which can then be further elaborated to form the fused isoquinolinone system. researchgate.net The development of reliable methods for creating such fused heterocyclic frameworks opens up new avenues for the exploration of their biological activities.

Catalytic Applications of this compound Derivatives

While the direct catalytic applications of this compound itself are not extensively documented, its derivatives, particularly oxazolines, have found significant use as ligands in asymmetric catalysis. These chiral ligands coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations.

For instance, copper (II) complexes derived from benzo[b]oxazole have been encapsulated within the intracrystalline structure of ZSM-5 zeolite. researchgate.net These encapsulated complexes have demonstrated catalytic activity in the oxidation of various organic substrates, such as benzene, phenol, styrene, and cyclohexene, using hydrogen peroxide as a green oxidant. researchgate.net The study showed that while the neat complexes exhibited higher conversion efficiency at shorter reaction times, the zeolite-encapsulated catalysts were beneficial for enhancing selectivity and could be recovered and reused without significant loss of activity. researchgate.net

Furthermore, a highly efficient and rapid method for the preparation of various 2-aminobenzoxazoles and other benzoxazole (B165842) derivatives has been described using a catalytic amount of poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H). researchgate.net This method highlights the use of an economical and reusable catalyst for the synthesis of these important heterocyclic compounds. researchgate.net

Development of Organic Electronic Materials Incorporating this compound Motifs

Organic semiconductor (OSC) materials have garnered significant interest for their potential applications in a wide range of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. google.com Heterocyclic compounds, including oxazole derivatives, are attractive building blocks for these materials due to their tunable electronic and photophysical properties.